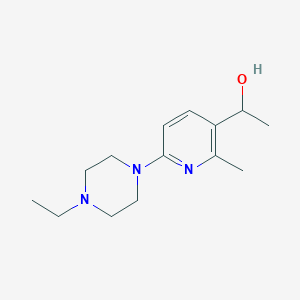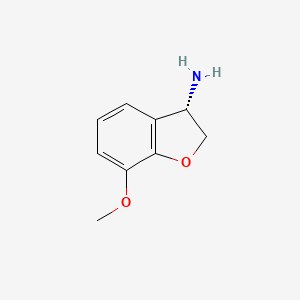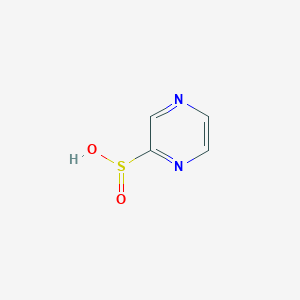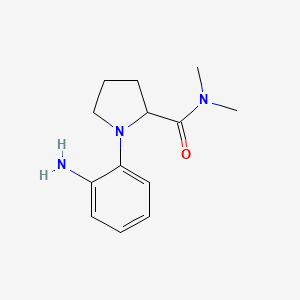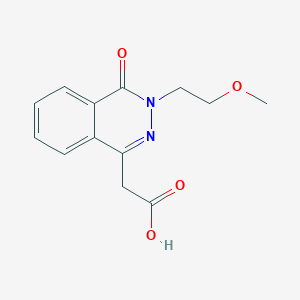
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a phthalazinone core, an acetic acid moiety, and a methoxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Methoxyethyl Side Chain: This step involves the alkylation of the phthalazinone core with 2-methoxyethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or carbodiimides can be used to activate the acetic acid group for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrophthalazinone derivatives.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyethyl side chain and acetic acid moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Similar structure but with a hydroxyethyl side chain instead of methoxyethyl.
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxyethyl side chain provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-[3-(2-methoxyethyl)-4-oxophthalazin-1-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c1-19-7-6-15-13(18)10-5-3-2-4-9(10)11(14-15)8-12(16)17/h2-5H,6-8H2,1H3,(H,16,17) |
Clé InChI |
FLRGEHVVFICXAN-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


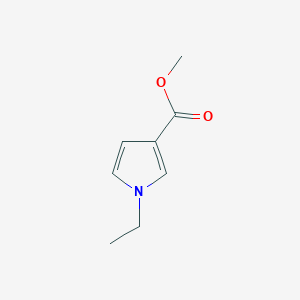

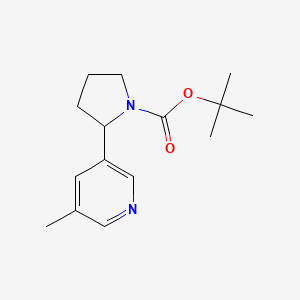
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
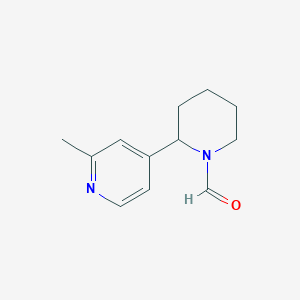
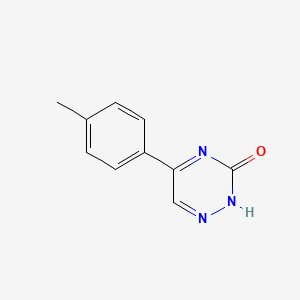
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)


